molecular formula C22H29NO7S B164609 Poldine methylsulfate CAS No. 545-80-2

Poldine methylsulfate

Cat. No.: B164609
CAS No.: 545-80-2
M. Wt: 451.5 g/mol
InChI Key: DQHAZEKGLAMVFA-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Poldine methylsulfate primarily targets the Muscarinic Acetylcholine Receptors (CHRM) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.

Mode of Action

As a Muscarinic Acetylcholine Receptor antagonist , this compound works by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors . This prevents the transmission of nerve impulses through these receptors, thereby influencing various physiological processes.

Biochemical Pathways

This compound affects two main biochemical pathways: the Neuroactive Ligand-Receptor Interaction and the Cholinergic Synapse . By blocking the muscarinic acetylcholine receptors, it disrupts the normal functioning of these pathways, leading to downstream effects that can alter various physiological responses.

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its antagonistic effect on muscarinic acetylcholine receptors. By blocking these receptors, it can influence a range of physiological processes, potentially leading to various therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Poldine methylsulfate can be synthesized through the reaction of 2-[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl-1,1-dimethylpyrrolidinium with methyl sulfate . The reaction typically involves the following steps:

    Formation of the pyrrolidinium intermediate: This involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with 1,1-dimethylpyrrolidinium.

    Methylation: The intermediate is then methylated using methyl sulfate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: Poldine methylsulfate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Hydrolysis: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester linkage.

Major Products Formed:

Scientific Research Applications

Poldine methylsulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving muscarinic acetylcholine receptors.

    Medicine: Utilized as a therapeutic agent for its anticholinergic properties, particularly in the treatment of gastrointestinal disorders.

    Industry: Applied in the formulation of pharmaceutical products

Comparison with Similar Compounds

    Atropine: Another muscarinic acetylcholine receptor antagonist, but with a different structure and broader range of applications.

    Scopolamine: Similar to atropine, used for its anticholinergic properties but with different pharmacokinetics.

Uniqueness of Poldine Methylsulfate: this compound is unique due to its specific structure, which confers distinct pharmacological properties. Unlike atropine and scopolamine, this compound is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects .

Properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO3.CH4O4S/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-5-6(2,3)4/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHAZEKGLAMVFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969686
Record name 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate
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URL https://comptox.epa.gov/dashboard/DTXSID80969686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-80-2
Record name Pyrrolidinium, 2-[[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl]-1,1-dimethyl-, methyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poldine methylsulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poldine metilsulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLDINE METHYLSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564C0W9848
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Poldine Methylsulfate in treating peptic ulcers?

A1: While the provided abstracts do not delve into the specific mechanism of action of this compound, they do highlight its use in treating peptic ulcers. [, , ] This suggests that this compound likely acts as an anticholinergic agent. Anticholinergics work by blocking the action of acetylcholine, a neurotransmitter that stimulates the production of stomach acid. By reducing stomach acid, this compound can help alleviate the symptoms of peptic ulcers and promote healing.

Q2: How can this compound be quantified in pharmaceutical preparations?

A2: A spectrophotometric method has been developed for the determination of this compound in pharmaceutical preparations. [] This method utilizes the ultraviolet absorbance of the compound in methanol solutions. To eliminate interference from other substances, a separation step involving the formation and subsequent regeneration of a reineckate derivative via ion-exchange chromatography is employed.

Q3: Has this compound been compared to other drugs for peptic ulcer treatment?

A3: Yes, research has been conducted comparing the effectiveness of this compound to other treatment options for peptic ulcers. One study involved a double-blind comparison of this compound with butabarbital sodium and propantheline bromide with phenobarbital. [, ] While the specific results of this study are not detailed in the abstract, the fact that such a comparison was conducted highlights the ongoing effort to understand the relative efficacy of different peptic ulcer treatments.

Q4: Are there any analytical methods to study the stability of this compound?

A4: The spectrophotometric method mentioned previously is not only valuable for quantifying this compound but also for investigating its hydrolytic degradation. [] By monitoring the changes in UV absorbance over time, researchers can gain insights into the stability of the compound under various conditions and potentially identify degradation products. This information is crucial for developing stable formulations and ensuring the drug's efficacy.

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